molecular formula C16H12O2 B12713708 3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran CAS No. 7237-67-4

3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran

Cat. No.: B12713708
CAS No.: 7237-67-4
M. Wt: 236.26 g/mol
InChI Key: URBMTWPOMYRUPW-UHFFFAOYSA-N
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Description

3,8-Dimethyl-1benzofuro5,4-ebenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely found in natural products. This compound, with its unique structural features, has garnered significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3,8-dimethyl-1benzofuro5,4-ebenzofuran, typically involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core with high yields and selectivity.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction rates and reduce production costs . The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1benzofuro5,4-ebenzofuran undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common. Halogenation and nitration are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

3,8-Dimethyl-1benzofuro5,4-ebenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-dimethyl-1benzofuro5,4-ebenzofuran involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-1benzofuro5,4-ebenzofuran stands out due to its unique structural features, which confer specific biological activities not found in simpler benzofuran derivatives. Its dimethyl substitution pattern may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

7237-67-4

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran

InChI

InChI=1S/C16H12O2/c1-9-7-17-13-5-4-12-11(15(9)13)3-6-14-16(12)10(2)8-18-14/h3-8H,1-2H3

InChI Key

URBMTWPOMYRUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C3=C(C=C2)C4=C(C=C3)OC=C4C

Origin of Product

United States

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